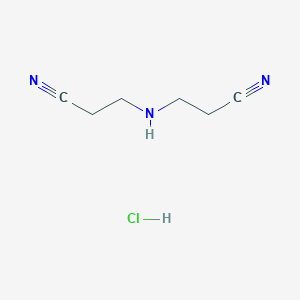
NSC 146564
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 146564 is an organic compound with the molecular formula C6H9N3. It is characterized by the presence of both a cyano group and an amino group, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
NSC 146564 can be synthesized through various methods. One common approach involves the reaction of acrylonitrile with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
NSC 146564 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions typically yield primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
NSC 146564 is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs due to its potential biological activity.
Polymer Production: It is utilized in the production of specialized polymers with unique properties.
Mecanismo De Acción
The mechanism of action of NSC 146564 involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the amino group can engage in hydrogen bonding and other interactions. These properties make it a valuable building block in the synthesis of biologically active compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Aminocyanoethylamino)propanoate
- 3-(2-Cyanoethylamino)butanenitrile
- 3-(2-Cyanoethylamino)pentanenitrile
Uniqueness
NSC 146564 is unique due to its dual functional groups, which allow for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a preferred choice in various synthetic and research applications .
Propiedades
Número CAS |
16688-98-5 |
|---|---|
Fórmula molecular |
C6H10ClN3 |
Peso molecular |
159.62 g/mol |
Nombre IUPAC |
3-(2-cyanoethylamino)propanenitrile;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-3-1-5-9-6-2-4-8;/h9H,1-2,5-6H2;1H |
Clave InChI |
OORIBFQBJDBZCR-UHFFFAOYSA-N |
SMILES |
C(CNCCC#N)C#N.Cl |
SMILES canónico |
C(CNCCC#N)C#N.Cl |
Key on ui other cas no. |
16688-98-5 |
Sinónimos |
3-(2-cyanoethylamino)propanenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















